molecular formula C16H9BrCl2N2O B13375424 (5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one

(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one

Cat. No.: B13375424
M. Wt: 396.1 g/mol
InChI Key: NMYWFIAGPGPZEQ-VGOFMYFVSA-N
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Description

2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group and a dichlorobenzylidene moiety attached to an imidazol-4-one core, making it a subject of interest in chemical research.

Properties

Molecular Formula

C16H9BrCl2N2O

Molecular Weight

396.1 g/mol

IUPAC Name

(4E)-2-(4-bromophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-5-one

InChI

InChI=1S/C16H9BrCl2N2O/c17-11-4-1-9(2-5-11)15-20-14(16(22)21-15)7-10-3-6-12(18)8-13(10)19/h1-8H,(H,20,21,22)/b14-7+

InChI Key

NMYWFIAGPGPZEQ-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 2,4-dichlorobenzylidene hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazolones, and substituted phenyl or benzylidene compounds .

Scientific Research Applications

2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
  • 2-(4-fluorophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
  • 2-(4-methylphenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The uniqueness of 2-(4-bromophenyl)-5-(2,4-dichlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

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